N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide
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Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has demonstrated various synthesis techniques for related compounds, including multi-step synthesis processes involving the use of HMPT to induce ring closure reactions, leading to products like 4,6-bis(dimethylamino)thieno[2,3-b]pyridines. Such methods highlight the steric effects of substituents and the complexity of synthesizing related compounds (Pedersen & Carlsen, 1977).
- Chemical Modifications and Reactivity : Other research has focused on the chemical reactivity and modifications of similar compounds, showcasing how different alkylation and ring closure reactions can generate a diverse library of compounds. This includes reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various amines to produce structurally diverse derivatives (Roman, 2013).
Potential Applications
- Coordination Chemistry : Studies have also explored the coordination chemistry of similar compounds, such as the preparation and characterization of dinuclear palladium complexes. These complexes have potential applications in catalysis and materials science, illustrating the versatility of related compounds in forming complex metal-ligand systems (Lozan, Hunger, & Kersting, 2007).
- Pharmacological Properties : While excluding drug use, dosage, and side effects as per the request, it's noteworthy that similar structures have been investigated for various pharmacological properties. The structural modifications and synthesis of related compounds have been aimed at exploring their biological activity, showcasing the potential of these compounds in medicinal chemistry applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-6-8-14(9-7-13)21-12-17(20)18-11-15(19(2)3)16-5-4-10-22-16/h4-10,15H,11-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUADWAZZIPUNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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